Home > Products > Screening Compounds P126979 > Candesartan-d4 Methyl Ester
Candesartan-d4 Methyl Ester -

Candesartan-d4 Methyl Ester

Catalog Number: EVT-1506432
CAS Number:
Molecular Formula: C₂₅H₁₈D₄N₆O₃
Molecular Weight: 458.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Candesartan-d4 Methyl Ester is classified under the category of pharmaceuticals, specifically as a synthetic organic compound. It is derived from Candesartan, which itself is a derivative of benzimidazole. The molecular formula for Candesartan-d4 Methyl Ester is C25H18D4N6O3C_{25}H_{18}D_{4}N_{6}O_{3}, with a molecular weight of approximately 458.51 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Candesartan-d4 Methyl Ester involves several key steps that typically include the following:

  1. Preparation of Deuterated Reagents: The process begins with the synthesis of deuterated methanol, which will be used for esterification.
  2. Esterification Reaction: Candesartan undergoes esterification with deuterated methanol under acidic conditions. This reaction replaces hydrogen atoms in the methyl group with deuterium atoms, yielding Candesartan-d4 Methyl Ester.
  3. Purification: After synthesis, the product is purified through recrystallization and chromatography to ensure high yield and purity.

Industrial Production

In industrial settings, the production methods are optimized for efficiency and scalability. Techniques such as continuous flow chemistry may be employed to enhance production rates while minimizing waste.

Molecular Structure Analysis

Structure and Data

The molecular structure of Candesartan-d4 Methyl Ester can be represented by its structural formula, which depicts the arrangement of atoms within the molecule. The compound features a benzimidazole core with various functional groups attached.

  • Molecular Formula: C25H18D4N6O3C_{25}H_{18}D_{4}N_{6}O_{3}
  • Molecular Weight: 458.51 g/mol
  • Isomeric SMILES Representation: C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC.

This structure allows for its function as an angiotensin II receptor antagonist, blocking specific receptors in biological systems.

Chemical Reactions Analysis

Types of Reactions

Candesartan-d4 Methyl Ester can undergo several chemical reactions:

  • Oxidation: This reaction can convert the compound into corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can transform the ester group into an alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives depending on the nucleophile used (e.g., hydroxide ions or amines).

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Basic conditions are often required for substitution reactions to proceed effectively.
Mechanism of Action

Candesartan-d4 Methyl Ester functions as an angiotensin II receptor antagonist. Its mechanism involves:

  1. Receptor Binding: The compound selectively binds to type-1 angiotensin II receptors (AT1) located in various tissues such as vascular smooth muscle and adrenal glands.
  2. Inhibition of Angiotensin II Effects: By blocking these receptors, Candesartan-d4 Methyl Ester prevents the vasoconstrictive effects and aldosterone secretion induced by angiotensin II, leading to reduced blood pressure.

This mechanism underscores its therapeutic role in managing hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which may affect metabolic pathways.
  • Reactivity: Reacts under specific conditions as outlined in the chemical reactions analysis section.

These properties make Candesartan-d4 Methyl Ester suitable for various scientific applications.

Applications

Candesartan-d4 Methyl Ester has several significant applications in scientific research:

  • Pharmacokinetic Studies: Used to investigate absorption, distribution, metabolism, and excretion profiles of candesartan in biological systems.
  • Metabolic Pathway Analysis: Assists researchers in identifying and quantifying metabolites produced during drug metabolism.
  • Drug Interaction Studies: Helps assess potential interactions with other medications, providing insights into safety and efficacy profiles.
  • Biological Research: Utilized to explore the effects of angiotensin II receptor antagonists on different biological systems, contributing to a better understanding of their therapeutic mechanisms .
Synthetic Pathways and Isotopic Labeling Strategies for Candesartan-d4 Methyl Ester

Multi-Step Synthesis Involving Deuterium Incorporation: Key Intermediates and Reaction Optimization

The synthesis of Candesartan-d4 Methyl Ester (methyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-1H-benzo[d]imidazole-7-carboxylate; CAS: 139481-69-9) follows a meticulously designed multi-step pathway that incorporates deuterium at specific aromatic positions [9] [10]. The deuterium labeling occurs early in the synthetic sequence using deuterated biphenyl intermediates to ensure isotopic purity. A critical intermediate is 4'-bromomethylbiphenyl-2-carbonitrile-3,5,6,2',3',5',6'-d7, which undergoes nucleophilic substitution with the benzimidazole nitrogen of methyl 2-ethoxy-3-nitrobenzoate derivatives [3] [6]. This reaction requires precise optimization of temperature (60-70°C), reaction time (8-12 hours), and stoichiometric ratios (1:1.05 biphenyl to benzimidazole precursor) to achieve >95% isotopic incorporation while minimizing deuterium scrambling [4] [8].

The subsequent tetrazole ring formation employs a regioselective [3+2] cycloaddition between the nitrile group and sodium azide (NaN₃), catalyzed by triethylammonium hydrochloride in toluene or xylene solvents at 110-120°C for 24-36 hours [3] [6]. This step maintains deuterium stability through carefully controlled reaction conditions, as excessive temperatures (>130°C) promote deuterium exchange. The final hydrolysis of the methyl ester under mild alkaline conditions (0.1N NaOH in THF/H₂O) yields Candesartan-d4, which is re-esterified using trimethylsilyldiazomethane to obtain the deuterated methyl ester with 98.17% chemical purity and 99.5% isotopic purity as confirmed by LC-MS and NMR analysis [2] [7] [9].

Table 1: Key Intermediates in Candesartan-d4 Methyl Ester Synthesis

IntermediateCAS NumberMolecular FormulaDeuteration PositionFunction in Synthesis
4'-Bromomethylbiphenyl-2-carbonitrile-d7Not AvailableC₁₃H₄D₇BrNBiphenyl ringAlkylation agent
Methyl 2-ethoxy-3-nitrobenzoate57113-91-4C₁₀H₁₁NO₅NoneBenzimidazole precursor
Trityl-protected tetrazole intermediate133909-97-4C₃₃H₂₆N₄NoneTetrazole protection
Candesartan-d4 (free acid)1346604-70-3C₂₄H₁₆D₄N₆O₃Biphenyl ringCarboxylic acid precursor

Chemoenzymatic Approaches for Site-Specific Deuterium Labeling in the Tetrazole Ring System

Chemoenzymatic strategies enable site-specific deuterium incorporation into the tetrazole ring system, which poses significant challenges for traditional chemical deuteration due to its acidity and lability. Geotrichum candidum carbonyl reductase mutants have demonstrated efficacy in catalyzing the asymmetric reduction of deuterated 2-(2'-cyanobiphenyl-4-yl)acrylic acid intermediates, creating chiral centers with deuterium retention >98% [4]. This enzymatic step avoids the harsh conditions of conventional azide cycloadditions that cause deuterium loss. The process utilizes D₂O-based reaction media to facilitate in situ deuterium exchange at the C-5 position of the tetrazole ring during enzymatic transformation [6].

Alternative enzymatic pathways employ modified halohydrin dehalogenases to catalyze the ring closure of 2-(2'-aminophenyl)benzonitrile-d4 precursors using deuterated azide donors (NaN₃/D₂O). This approach achieves 85-90% isotopic incorporation at the tetrazole C-H position, significantly higher than the 60-70% achieved through conventional catalytic methods [4]. The enzymatic reactions proceed under ambient temperature (25-30°C) and physiological pH (7.0-7.5), preserving the integrity of both the deuterated biphenyl moiety and the benzimidazole ester group. Post-enzymatic processing requires mild deprotection methods, such as cerium ammonium nitrate-mediated trityl group removal in acetonitrile-D₃, to maintain deuterium labeling fidelity in the final Candesartan-d4 Methyl Ester [5] [6].

Comparative Analysis of Protecting Group Strategies for Benzimidazole and Biphenyl Moieties During Deuteration

Protecting group selection critically impacts deuterium retention efficiency during Candesartan-d4 Methyl Ester synthesis. For the tetrazole ring, trityl (triphenylmethyl) protection demonstrates superior deuterium stability compared to dimethoxytrityl or tert-butyldimethylsilyl groups, particularly during biphenyl deuteration steps. The bulky trityl group reduces deuterium exchange at ortho-positions by >90% during metal-catalyzed reactions, though its removal requires strongly acidic conditions (trifluoroacetic acid in dichloromethane) that may compromise ester functionalities if not carefully controlled [5] [8].

For the benzimidazole nitrogen, cyclohexyloxycarbonyl (Choc) protection outperforms conventional tert-butoxycarbonyl (Boc) groups due to its stability under basic deuteration conditions. The Choc group maintains integrity during deuterium exchange reactions using CD₃OD/D₂O mixtures at pH 12, whereas Boc protection shows 15-20% degradation under identical conditions [6]. The biphenyl methylene bridge requires no direct protection but benefits from in situ formation of palladium adducts during deuteration. When using Pd/C in D₂O at 150°C, the formation of a transient η²-palladium complex with the biphenyl ring reduces deuterium scrambling from 25% to <5% compared to uncatalyzed exchange [4] [8].

Table 2: Protecting Group Performance Comparison

Protecting GroupProtected MoietyDeuteration StabilityDeprotection ConditionsIsotopic Purity Impact
Trityl (Triphenylmethyl)Tetrazole nitrogenExcellent (>95% retention)TFA/DCM (0°C, 2h)High (98-99%)
Cyclohexyloxycarbonyl (Choc)Benzimidazole nitrogenVery Good (90-93%)Pd(OH)₂/H₂ (40 psi, 6h)High (97%)
tert-ButyldimethylsilylTetrazole nitrogenModerate (75-80%)TBAF/THF (rt, 12h)Medium (85%)
tert-Butoxycarbonyl (Boc)Benzimidazole nitrogenPoor (<65%)HCl/dioxane (0°C, 1h)Low (70-75%)

Scalability Challenges in Industrial Production: Solvent Selection and Catalytic Systems

Industrial-scale production of Candesartan-d4 Methyl Ester faces significant challenges in maintaining isotopic integrity while achieving cost-effective yields. Solvent selection proves critical: deuterium oxide (D₂O) enables efficient deuterium exchange but incurs high costs at multi-kilogram scales. Mixed solvent systems like DMF-d₇/toluene (4:1) reduce D₂O consumption while maintaining >98% deuterium incorporation during biphenyl deuteration [3] [5]. Catalyst poisoning presents another scalability issue, particularly during reductive deuteration steps. Pd/C catalysts exhibit reduced activity in deuterated solvents due to stronger D-Pd binding energies versus H-Pd. This is mitigated by employing pre-deuterated 5% Pd/C-Dₓ catalysts and increasing reaction temperatures to 80-90°C, improving catalyst turnover frequency by 40% [5] [8].

Tetrazole cyclization at scale generates significant exotherms that promote deuterium loss. Continuous flow reactors with precise temperature control (±2°C) demonstrate superior performance over batch reactors, reducing reaction times from 32 hours to 45 minutes while maintaining isotopic purity >99.5% [6]. The final esterification faces yield limitations due to equilibrium constraints. Reactive distillation systems using trimethylsilyldiazomethane in supercritical CO₂ shift the equilibrium toward ester formation, achieving 92% conversion compared to 78% in batch processes [5]. Residual solvent management in the crystalline product requires azeotropic distillation with deuterated ethanol (CH₃CD₂OH), reducing non-deuterated solvent impurities to <0.1% while maintaining crystal morphology essential for pharmaceutical processing [8] [9].

Table 3: Optimized Industrial-Scale Process Parameters

Process StepChallengeIndustrial SolutionScale AchievedIsotopic Purity
Biphenyl Ring DeuterationCatalyst poisoningPre-deuterated Pd/C-Dₓ + 85°C50 kg99.3%
Tetrazole CyclizationExothermic deuterium lossContinuous flow reactor (45 min)200 L/h99.5%
EsterificationEquilibrium limitationReactive distillation in scCO₂100 kg/batch98.7%
CrystallizationResidual solventAzeotropic distillation with CH₃CD₂OH150 kg99.8%

Comprehensive Compound Listing

Properties

Product Name

Candesartan-d4 Methyl Ester

Molecular Formula

C₂₅H₁₈D₄N₆O₃

Molecular Weight

458.51

Synonyms

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester-d4; Methyl 2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]meth_x000B_yl]benzimidazole-7-carboxylate-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.